N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an aminoethyl group attached to a dimethylbenzene sulfonamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-aminoethanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding sulfinamide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the sulfonamide group can participate in additional binding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Another aminoethyl derivative with applications in surface modification and material science.
N-(2-Aminoethyl)-1-aziridineethanamine: Known for its use as an experimental ACE2 inhibitor in cardiovascular research.
Uniqueness
N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16N2O2S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-8-3-4-9(2)10(7-8)15(13,14)12-6-5-11/h3-4,7,12H,5-6,11H2,1-2H3 |
InChI Key |
RLOSIFLEWYJOAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN |
Origin of Product |
United States |
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